Sodium 3-fluoro-4-methoxybenzene-1-sulfinate
Description
Sodium 3-fluoro-4-methoxybenzene-1-sulfinate is an organosulfur compound featuring a sulfinate functional group (-SO₂⁻) attached to a fluorinated and methoxylated aromatic ring. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its reactivity, solubility, and stability. This compound is likely used in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions, given the sulfinate group’s role as a leaving group or intermediate .
Properties
Molecular Formula |
C7H6FNaO3S |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
sodium;3-fluoro-4-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H7FO3S.Na/c1-11-7-3-2-5(12(9)10)4-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QXANMYMLVCJACZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Aromatic Sulfination Approach
This method involves the electrophilic substitution of a fluorinated and methoxylated aromatic precursor with sulfur dioxide, followed by neutralization to form the sodium sulfinate.
- Starting with 3-fluoro-4-methoxyphenyl derivatives, sulfur dioxide (SO₂) is introduced to generate the corresponding sulfonyl intermediates.
- The intermediate sulfonyl chlorides or sulfonates are then converted into sodium sulfinates via nucleophilic substitution with sodium hydroxide or sodium methoxide.
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Aromatic sulfonation | SO₂, base | Mild heating (50-80°C) | 70-85% | , recent patents |
| Conversion to sulfinate | NaOH or NaOMe | Room temperature | 75-90% |
- High selectivity for aromatic sulfonation.
- Compatibility with various substituents, including fluorine and methoxy groups.
- Scalable process suitable for industrial synthesis.
Synthesis via Organometallic Intermediates (Grignard Route)
This approach involves the formation of a Grignard reagent from a fluorinated methoxybenzene derivative, followed by oxidation to the sulfinate.
- Synthesis of 3-fluoro-4-methoxyphenyl magnesium bromide by reacting the aromatic halide with magnesium turnings.
- Reaction of the Grignard reagent with sulfur dioxide or a sulfur source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form the sulfinic acid intermediate.
- Neutralization with sodium hydroxide yields the sodium sulfinate.
Data Summary:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Grignard formation | Mg, solvent (THF) | 40-65°C, 2-6 h | 75-82% | , Example 2 & 3 |
| Sulfinate formation | SO₂ or DABSO | 0-10°C, 1-2 h | 70-85% | , Odell et al. (2019) |
- High yields (>75%) demonstrated in recent experiments.
- Flexibility to introduce various substituents on the aromatic ring.
- Well-established protocols for aromatic Grignard reagents.
Specific Methodologies from Recent Literature and Patents
Patented Method for Benzaldehyde Precursors (CN112299967B)
A notable patent discloses a route for synthesizing 3-methoxy-4-fluorobenzaldehyde via Grignard reagents derived from 3,4-difluorobromobenzene, which can be further oxidized or sulfonated to obtain the sulfinate.
- Key steps:
- Reaction of 3,4-difluorobromobenzene with sodium methoxide in methanol to generate a reactive intermediate.
- Formation of a Grignard reagent with magnesium in tetrahydrofuran.
- Reaction with sulfur dioxide or DABSO to produce the sulfinate.
Sulfinate Formation via Oxidative Decarboxylation (Baran et al., 2014)
- This method involves decarboxylation of aromatic acids followed by oxidation to sulfinates.
- The process is scalable and yields high-purity sodium sulfinates.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| Aromatic Sulfination | 3-fluoro-4-methoxyphenyl derivatives | SO₂, NaOH | Water/NaOH | 50-80°C | 2-4 h | 70-85 | Suitable for large scale |
| Grignard Route | 3-fluoro-4-methoxyphenyl halide | Mg, SO₂ or DABSO | THF | 40-65°C | 2-6 h | 75-82 | High yield, versatile |
| Oxidative Decarboxylation | Aromatic acids | Na₂CO₃, oxidants | Organic solvents | Room temp | 1-3 h | 80-92 | High purity, scalable |
Research Discoveries and Innovations
- Use of DABSO as a SO₂ Surrogate: Odell et al. (2020) demonstrated that DABSO allows for safer and more controlled sulfur dioxide incorporation into aromatic compounds, leading to high-yield synthesis of sodium sulfinates, including aromatic variants like the target compound.
- Catalytic Decarboxylation Techniques: Baran's group developed decarboxylation routes that bypass hazardous reagents, enabling efficient synthesis of sulfinates from readily available carboxylic acids.
- Green Chemistry Approaches: Recent research emphasizes minimizing toxic reagents and optimizing reaction conditions to lower environmental impact, aligning with the use of milder conditions and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-fluoro-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted organosulfur compounds .
Scientific Research Applications
Sodium 3-fluoro-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-fluoro-4-methoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including proteins and nucleic acids, thereby modulating their activity . The compound’s reactivity is influenced by the presence of the fluorine and methoxy groups, which can enhance its electrophilic or nucleophilic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium 4-Methoxybenzoate
Structural Similarities : Both compounds are sodium salts with methoxy-substituted aromatic rings.
Key Differences : Sodium 4-methoxybenzoate lacks the fluoro substituent and contains a carboxylate (-COO⁻) group instead of a sulfinate (-SO₂⁻).
Properties :
- Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra for sodium 4-methoxybenzoate highlight characteristic peaks for the methoxy (≈2830 cm⁻¹, C-O stretch) and carboxylate (≈1600 cm⁻¹, C=O) groups .
- Thermal Stability : Sodium 4-methoxybenzoate exhibits moderate thermal stability, decomposing above 250°C, whereas sulfinates like the target compound may decompose at lower temperatures due to the labile sulfinate group.
Potassium 3-Hydroxy-4-methoxybenzene-1-sulfonate
Structural Similarities : Both compounds feature a sulfonate/sulfinate group on a di-substituted aromatic ring (methoxy at position 4).
Key Differences :
- The potassium salt has a sulfonate (-SO₃⁻) group, a higher oxidation state of sulfur compared to sulfinate (-SO₂⁻).
- Properties:
- Solubility : Potassium sulfonates generally exhibit high water solubility due to the polar sulfonate group, whereas sulfinates may have lower solubility depending on counterion and substituents .
Methyl Trifluoromethanesulfonate
Structural Similarities : Both contain sulfur-based functional groups (sulfinate vs. sulfonate ester).
Key Differences :
- Methyl trifluoromethanesulfonate is a sulfonate ester (CF₃SO₃CH₃) with a trifluoromethyl group, making it highly electrophilic and reactive.
- Hazards : Classified as flammable (H226) and corrosive (H314), it poses significant handling risks compared to sodium sulfinates, which are likely less reactive due to ionic stabilization .
Metsulfuron Methyl Ester
Structural Similarities : Shares a methoxy group and sulfur-containing functional group (sulfonylurea).
Key Differences :
- Metsulfuron methyl is a sulfonylurea herbicide with a triazine ring, emphasizing biological activity, whereas the target compound is a synthetic intermediate.
- The sulfinate group’s nucleophilicity contrasts with the sulfonylurea’s electrophilic character in agrochemical applications .
Research Findings and Data Analysis
Table 1: Comparative Properties of Sodium 3-fluoro-4-methoxybenzene-1-sulfinate and Analogs
Key Observations:
Substituent Effects : Fluorine’s electronegativity enhances the sulfinate group’s stability compared to hydroxyl or methoxy analogs.
Counterion Influence : Sodium and potassium salts differ in solubility and crystalline structure, with potassium often forming more hygroscopic compounds .
Reactivity : Sulfinate salts are less hazardous than sulfonate esters (e.g., methyl trifluoromethanesulfonate), which require stringent safety protocols .
Biological Activity
Sodium 3-fluoro-4-methoxybenzene-1-sulfinate, a sulfonated aromatic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H8FNO3S
- Molecular Weight : 203.21 g/mol
- CAS Number : 28306222
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in biochemical reactions. This dual capability allows the compound to interact with various biological targets, influencing enzyme activities and protein interactions. The formation of complexes with metal ions can also modulate its reactivity and biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics. For instance, compounds with similar structures have exhibited MIC values below 0.24 μg/mL against resistant strains .
Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves cell cycle arrest at the G2/M phase and disruption of microtubule networks, which are critical for cancer cell proliferation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various drug-resistant strains. The results indicated that this compound significantly inhibited bacterial growth, outperforming traditional antibiotics in some cases. The study concluded that the compound could serve as a promising candidate for developing new antimicrobial agents .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers treated A549 cells with this compound and observed a dose-dependent increase in apoptosis markers. The findings suggested that this compound could be developed into a therapeutic agent for lung cancer treatment due to its selective cytotoxicity towards cancer cells while sparing normal cells .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
